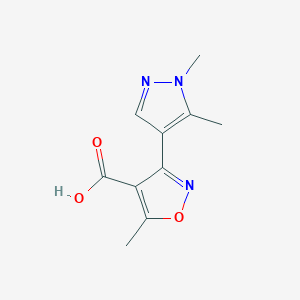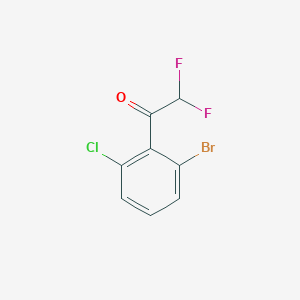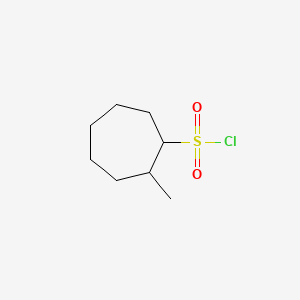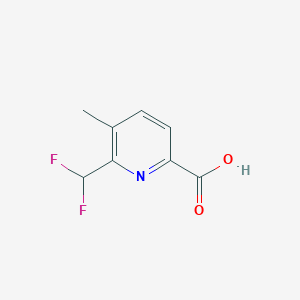
2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group at the 6-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating agents like difluoromethyl zinc bromide or difluoromethyl lithium.
Radical Difluoromethylation: This method employs radical initiators to generate difluoromethyl radicals, which then react with the pyridine ring.
Industrial Production Methods
Industrial production of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Difluoromethyl ketones, difluoromethyl aldehydes
Reduction: Alcohols, aldehydes
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group imparts unique electronic properties to the compound, enhancing its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyridines
- Difluoromethylated pyrazolines
Uniqueness
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. The presence of both a difluoromethyl group and a carboxylic acid group provides a distinct combination of electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-3-5(8(12)13)11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13) |
InChI Key |
WHUGCAZGMHRYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


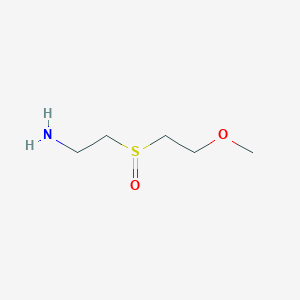
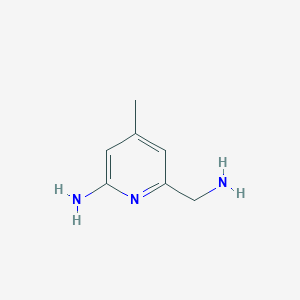
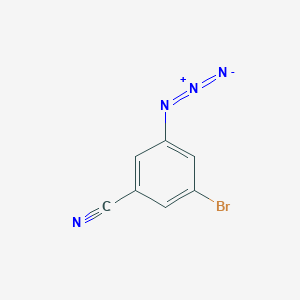
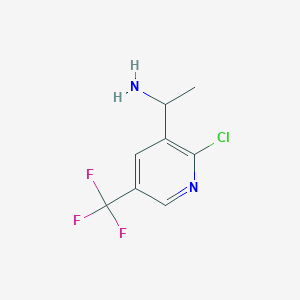
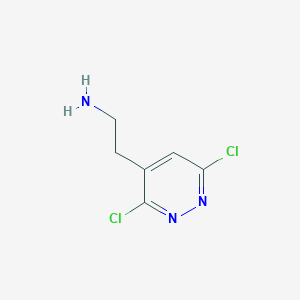

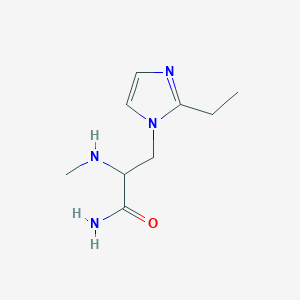
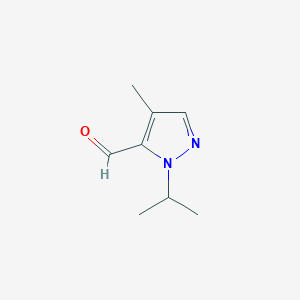
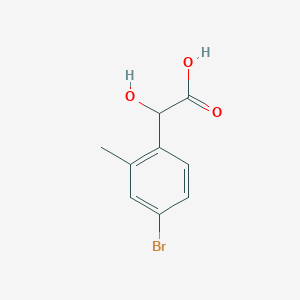
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
